molecular formula C13H18N2O6S B6005696 2-[[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]amino]propanoic acid

2-[[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]amino]propanoic acid

Cat. No.: B6005696
M. Wt: 330.36 g/mol
InChI Key: MHLYFWXXNQXKMI-UHFFFAOYSA-N
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Description

. This compound is known for its unique structural properties, which make it a subject of interest in scientific research.

Properties

IUPAC Name

2-[[5-(dimethylsulfamoyl)-2-methoxybenzoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6S/c1-8(13(17)18)14-12(16)10-7-9(5-6-11(10)21-4)22(19,20)15(2)3/h5-8H,1-4H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLYFWXXNQXKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]amino]propanoic acid involves several steps. One common method includes the reaction of 5-(dimethylsulfamoyl)-2-methoxybenzoic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific proteins, thereby affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid: Similar in structure but with different functional groups.

    2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]propanoic acid: Another structurally related compound with distinct properties.

Uniqueness

2-[[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]amino]propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

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